Ethyl 8-(4-cyanophenyl)-8-oxooctanoate
Description
Contextualization of Beta-Keto Esters and Related Synthons
Beta-keto esters are a cornerstone of synthetic organic chemistry, prized for their dual reactivity. rsc.org They possess both electrophilic sites at the carbonyl carbons and nucleophilic potential at the α-carbon. This duality is central to their utility as synthons, which are idealized fragments of a molecule used in retrosynthetic analysis. The presence of the ester and ketone groups acidifies the α-protons, facilitating their removal by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules.
The Claisen condensation, first described by Rainer Ludwig Claisen in 1887, is the classic method for synthesizing β-keto esters and involves the base-catalyzed reaction between two ester molecules. wikipedia.orgnumberanalytics.comgeeksforgeeks.org This reaction and its intramolecular variant, the Dieckmann condensation, have been instrumental in the synthesis of countless natural products and pharmaceuticals. geeksforgeeks.org The versatility of β-keto esters extends to their use in the synthesis of heterocyclic compounds, such as pyrazolones, which have shown a range of biological activities. The reactivity of β-keto esters is summarized in the following table:
| Reaction Type | Reagents | Product Type | Significance |
| Alkylation | Alkyl halide, Base | α-Substituted β-keto ester | Formation of C-C bonds |
| Acylation | Acyl chloride, Base | β-Diketone | Synthesis of complex carbonyl compounds |
| Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated dicarbonyl | Formation of C=C bonds |
| Hantzsch Pyrrole Synthesis | Aldehyde, Ammonia | Dihydropyridine | Synthesis of N-heterocycles |
| Decarboxylation | Acid, Heat | Ketone | Removal of the ester group |
The ability to undergo these and other transformations makes β-keto esters indispensable tools for the synthetic chemist. Their role as key intermediates in the synthesis of complex molecules like the anticancer drug paclitaxel (B517696) further underscores their importance. rsc.org
The Role of Cyanoaryl Moieties in Advanced Synthetic Strategies
The cyanoaryl moiety, a benzene (B151609) ring substituted with a nitrile group (-C≡N), is another feature of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate that imparts significant synthetic utility. The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amines, amides, and tetrazoles. This transformative potential makes it a valuable "synthetic handle" in multistep syntheses. researchgate.net
The strong electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. Furthermore, the cyano group can participate in cycloaddition reactions and can direct metallation reactions to specific positions on the aromatic ring.
In the context of medicinal chemistry, the cyano group is recognized as an important pharmacophore. researchgate.net It can act as a hydrogen bond acceptor and can improve the pharmacokinetic profile of drug candidates. rsc.org Over 60 small molecule drugs on the market contain a nitrile group, highlighting its significance in drug design. rsc.org Some notable examples include the dipeptidyl peptidase-4 (DPP-4) inhibitors vildagliptin (B1682220) and saxagliptin, used in the treatment of type 2 diabetes. numberanalytics.com
The synthetic versatility of the cyano group is illustrated in the table below:
| Transformation | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic acid |
| Reduction | H₂, Catalyst (e.g., Ni, Pd) or LiAlH₄ | Amine |
| Grignard Reaction | RMgX, then H₃O⁺ | Ketone |
| Cycloaddition | Azide (e.g., NaN₃) | Tetrazole |
Historical Development and Emerging Significance of the Compound Class
The historical development of the chemistry of β-keto esters is intrinsically linked to the discovery of the Claisen condensation in the late 19th century. numberanalytics.com This reaction provided the first general method for their synthesis and opened the door to their widespread use in organic synthesis. Early work focused on understanding their tautomeric nature and their utility in the synthesis of dyes and other simple organic molecules. The 20th century saw an explosion in the applications of β-keto esters, particularly in the total synthesis of natural products.
The development of nitrile chemistry has a similarly rich history, with early methods for their synthesis dating back to the 19th century, such as the Letts nitrile synthesis discovered in 1872. wikipedia.org The synthetic importance of nitriles grew with the development of new methods for their preparation, such as the Sandmeyer and Rosenmund-von Braun reactions. wikipedia.org The recognition of the cyano group as a key pharmacophore in the latter half of the 20th century led to a surge in the synthesis and evaluation of cyano-containing compounds for medicinal applications. nih.gov
The combination of a long-chain alkyl oxoalkanoate with a cyanophenyl moiety, as seen in this compound, represents a more recent development. This class of compounds is of emerging significance due to the potential for creating molecules with tailored properties for applications in areas such as liquid crystals, polymers, and advanced drug delivery systems. The long aliphatic chain can impart amphiphilic character, while the rigid cyanophenyl group can promote self-assembly and liquid crystalline behavior.
Overview of Research Trajectories for Alkyl Oxoalkanoates and Cyanophenyl Derivatives
Current research on long-chain alkyl oxoalkanoates is focused on their use as precursors for biofuels and biodegradable polymers. The combination of a long hydrocarbon chain with reactive carbonyl functionalities makes them attractive targets for catalytic conversion into high-value products. Researchers are exploring new, more sustainable methods for their synthesis, often employing enzymatic or heterogeneous catalysts. rsc.org
The field of cyanophenyl derivatives is also experiencing rapid growth, with a particular focus on their application in materials science. The unique electronic and photophysical properties of cyano-substituted aromatic compounds make them ideal candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Recent research has also explored the use of cyanophenyl derivatives in the development of functionalized graphene materials, such as cyanographene, which has potential applications in catalysis and electronics. researchgate.netnih.gov
The convergence of these two research trajectories in molecules like this compound opens up exciting new possibilities. Future research in this area is likely to focus on:
Synthesis of novel analogues: The synthesis of a library of related compounds with varying chain lengths and substitution patterns on the aromatic ring will allow for a systematic investigation of their structure-property relationships.
Exploration of self-assembly properties: The potential for these molecules to form liquid crystalline phases or other ordered structures will be a key area of investigation.
Applications in medicinal chemistry: The combination of a lipophilic chain and a polar, pharmacophorically active cyanophenyl group could lead to the development of new drug candidates with improved cell permeability and target engagement.
Development of new materials: The unique combination of functional groups could be exploited to create novel polymers, gels, or other materials with tailored optical, electronic, or mechanical properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-(4-cyanophenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-2-21-17(20)8-6-4-3-5-7-16(19)15-11-9-14(13-18)10-12-15/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOXXIIYGFLHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292737 | |
| Record name | Ethyl 4-cyano-η-oxobenzeneoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-76-0 | |
| Record name | Ethyl 4-cyano-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-cyano-η-oxobenzeneoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 8 4 Cyanophenyl 8 Oxooctanoate
Retrosynthetic Analysis of the Compound Architecture
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, the analysis begins by identifying the key functional groups and bonds that can be disconnected through known and reliable chemical reactions.
The primary disconnections for this compound are at the ester linkage and the carbon-carbon bond of the ketone. This leads to two main retrosynthetic pathways:
Pathway A: Disconnection of the C-C bond between the carbonyl group and the aromatic ring. This suggests a Friedel-Crafts acylation or a related reaction where an octanoyl derivative is attached to a benzonitrile (B105546) precursor.
Pathway B: Disconnection of the ester group first, leading to 8-(4-cyanophenyl)-8-oxooctanoic acid, which can then be esterified. The keto-acid itself can be formed via the aforementioned acylation reaction.
A further disconnection can be made within the octanoate (B1194180) chain itself, breaking it down into smaller fragments that can be joined together. This strategic deconstruction allows for the identification of readily available starting materials and the planning of a logical forward synthesis. amazonaws.com
| Disconnection Point | Synthons | Possible Reagents |
| Aryl Ketone C-C Bond | 4-cyanobenzoyl cation and an octanoate anion equivalent | 4-cyanobenzoyl chloride and a suitable octanoate-derived organometallic reagent |
| Ester C-O Bond | 8-(4-cyanophenyl)-8-oxooctanoyl cation and ethoxide anion | 8-(4-cyanophenyl)-8-oxooctanoic acid and ethanol (B145695) |
| Octanoate Chain | Various alkyl synthons | Alkyl halides, malonic esters |
Approaches to Constructing the Octanoate Carbon Skeleton
One common approach to building carbon chains is through alkylation reactions. For instance, malonic ester synthesis can be employed to construct the octanoate skeleton. This method involves the alkylation of diethyl malonate with a suitable haloalkane, followed by hydrolysis and decarboxylation. google.com
Another strategy involves the acylation of organometallic reagents. For example, a Grignard reagent or an organocuprate derived from a shorter alkyl chain could react with an appropriate acyl chloride or anhydride (B1165640) to extend the carbon backbone.
These chain elongation strategies are fundamental in organic synthesis and offer versatile routes to the required C8 skeleton.
Once the eight-carbon carboxylic acid (octanoic acid or a derivative) is obtained, the ethyl ester can be formed through several esterification methods.
Fischer-Speier Esterification: This is a classic method involving the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Enzymatic Esterification: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used as biocatalysts for the esterification of carboxylic acids. mdpi.comconicet.gov.arresearchgate.net This method is often performed under milder conditions and can offer high selectivity. mdpi.comconicet.gov.arresearchgate.net
Reaction with Alkyl Halides: The sodium or potassium salt of the carboxylic acid can be reacted with ethyl iodide or ethyl bromide in an SN2 reaction to form the corresponding ethyl ester.
| Esterification Method | Reagents | Conditions |
| Fischer-Speier Esterification | Octanoic acid, Ethanol, H₂SO₄ (cat.) | Reflux |
| Enzymatic Esterification | Octanoic acid, Ethanol, Lipase | Mild temperature, often solvent-free |
| Williamson-type Synthesis | Sodium octanoate, Ethyl iodide | Aprotic polar solvent (e.g., DMF, acetone) |
Introduction of the 4-Cyanophenyl-8-Oxo Moiety
The final key step in the synthesis is the attachment of the 4-cyanophenyl group to the octanoate chain via a ketone linkage. This transformation can be achieved through several powerful synthetic reactions.
Friedel-Crafts acylation is a primary method for the formation of aryl ketones. In the context of synthesizing this compound, this would involve the reaction of a suitable benzonitrile derivative with an octanoyl derivative. A plausible route is the acylation of benzonitrile with suberic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), followed by esterification. amazonaws.com
Alternatively, a pre-formed ethyl octanoate derivative, such as ethyl 8-(chloroformyl)heptanoate, could potentially be used to acylate benzonitrile. The success of this reaction would depend on the relative reactivity of the starting materials and the reaction conditions.
Modern synthetic chemistry offers powerful alternatives to classical methods like Friedel-Crafts acylation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi couplings, are highly versatile for forming carbon-carbon bonds.
For the synthesis of this compound, a suitable strategy would involve the coupling of an organometallic reagent derived from ethyl octanoate with a 4-cyanophenyl halide (e.g., 4-cyanobromobenzene) or triflate. While not a direct acylation, these methods can be adapted to generate the desired keto-ester through a multi-step sequence, potentially involving the oxidation of a secondary alcohol formed from an initial coupling reaction.
These advanced methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches.
Nucleophilic Addition and Substitution Reactions at the Carbonyl Center
The chemical behavior of this compound is significantly influenced by the electrophilic nature of its two carbonyl centers: the ketone and the ester. The ketone's carbonyl carbon is a prime site for nucleophilic addition reactions. The presence of the electron-withdrawing 4-cyanophenyl group attached to the keto-carbonyl group enhances its electrophilicity, making it more susceptible to attack by nucleophiles compared to a simple alkyl aryl ketone. This increased reactivity is a key consideration in planning synthetic routes and predicting potential side reactions.
Conversely, the ester carbonyl group is more prone to nucleophilic acyl substitution. Reactions such as hydrolysis, transesterification, or amidation can occur at this site. The relative reactivity of the ketone versus the ester is a critical factor in the design of selective transformations. Generally, the ketone is more reactive towards strong, irreversible nucleophiles like Grignard reagents or organolithium compounds, while the ester is more susceptible to attack by nucleophiles that can act as good leaving groups, such as alkoxides or amines.
Advanced Synthetic Procedures and Optimization
The synthesis of this compound is most plausibly achieved via a Friedel-Crafts acylation reaction. numberanalytics.commasterorganicchemistry.comorganic-chemistry.org This involves the reaction of benzonitrile with an acylating agent derived from a mono-esterified octanedioic acid, such as ethyl 8-chloro-8-oxooctanoate, in the presence of a Lewis acid catalyst. numberanalytics.commasterorganicchemistry.comorganic-chemistry.org The optimization of this process is crucial for achieving high yield and purity.
Reaction Condition Screening (Solvent Effects, Temperature, Catalyst Loading)
The efficiency of the Friedel-Crafts acylation is highly dependent on the reaction conditions. numberanalytics.com A systematic screening of solvents, temperature, and catalyst loading is essential for optimization.
Solvent Effects: The choice of solvent can significantly impact the reaction's outcome. numberanalytics.com Non-polar, inert solvents like dichloromethane, chloroform, or carbon disulfide are commonly used in Friedel-Crafts reactions. numberanalytics.com The solvent must be able to dissolve the reactants and the Lewis acid catalyst without reacting with them. A comparative screening of solvents would be necessary to identify the optimal medium for this specific reaction.
Temperature: Temperature control is critical in Friedel-Crafts acylations. numberanalytics.comresearchgate.net Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts and reduced selectivity. numberanalytics.comresearchgate.net The ideal temperature range for this reaction would likely be between 0°C and 100°C, and would need to be determined empirically. numberanalytics.com
Catalyst Loading: The concentration of the Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), plays a vital role. numberanalytics.com While a higher catalyst concentration can increase the reaction rate, it may also lead to catalyst deactivation and decreased selectivity. numberanalytics.com The optimal catalyst loading typically ranges from stoichiometric amounts to catalytic quantities, depending on the reactivity of the substrates.
An example of a reaction condition screening matrix is presented below:
| Experiment | Solvent | Temperature (°C) | Catalyst Loading (mol%) |
| 1 | Dichloromethane | 0 | 110 |
| 2 | Dichloromethane | 25 | 110 |
| 3 | 1,2-Dichloroethane | 25 | 110 |
| 4 | 1,2-Dichloroethane | 50 | 110 |
| 5 | Dichloromethane | 25 | 50 |
| 6 | Dichloromethane | 25 | 150 |
Yield Optimization and Purity Enhancement Techniques
Maximizing the yield and ensuring the high purity of the final product are paramount in fine chemical synthesis. azom.com Several strategies can be employed to achieve these goals. azom.comrochester.edu
Reagent Purity: The purity of the starting materials, particularly the benzonitrile and the functionalized octanoic acid derivative, is crucial. Impurities can lead to side reactions and lower yields. azom.com
Controlled Addition: The dropwise addition of the acylating agent to the mixture of the aromatic substrate and Lewis acid catalyst can help to control the reaction exotherm and minimize the formation of byproducts.
Quenching and Workup: The reaction should be carefully quenched at the optimal time to prevent product decomposition. rochester.edu A proper aqueous workup is necessary to remove the Lewis acid catalyst and any water-soluble byproducts.
Purification Methods: After the initial workup, the crude product will likely require further purification. Techniques such as recrystallization or column chromatography are standard methods for enhancing the purity of the final compound.
Scalability Considerations for Laboratory and Pilot Synthesis
Scaling up the synthesis of this compound from a laboratory setting to a pilot plant requires careful consideration of several factors. numberanalytics.com
Heat Transfer: Friedel-Crafts acylations are often exothermic. Managing heat transfer becomes increasingly important on a larger scale to maintain optimal reaction temperature and prevent runaway reactions.
Mass Transfer: Ensuring efficient mixing of the reactants and catalyst is critical for consistent reaction outcomes. The choice of reactor and agitator design is important for scalability.
Reagent Handling: The safe handling of large quantities of corrosive and moisture-sensitive reagents, such as acyl chlorides and Lewis acids, is a major consideration.
Waste Management: The environmental impact of the process, including the disposal of solvent and catalyst waste, must be addressed. The use of greener, recyclable catalysts is an area of active research. researchgate.net
Synthesis of Key Precursors and Intermediates for this compound
The successful synthesis of the target molecule is contingent on the availability of high-quality precursors. The primary intermediate required is a functionalized octanoic acid derivative that can act as the acylating agent in the Friedel-Crafts reaction.
Preparation of Functionalized Octanoic Acid Derivatives
The key precursor for the Friedel-Crafts acylation is ethyl 8-chloro-8-oxooctanoate. This can be prepared from octanedioic acid (suberic acid) in a two-step process.
Monoesterification of Octanedioic Acid: The first step is the selective monoesterification of octanedioic acid to produce monoethyl octanedioate (monoethyl suberate). This can be achieved by reacting octanedioic acid with a limited amount of ethanol under acidic catalysis. google.com Another method involves the formation of the anhydride followed by alcoholysis. google.com The selective formation of the monoester is crucial to avoid the production of the diester byproduct. oup.com
Conversion to the Acyl Chloride: The resulting monoethyl octanedioate is then converted to its corresponding acyl chloride, ethyl 8-chloro-8-oxooctanoate. This is typically accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride is the reactive species that will participate in the Friedel-Crafts acylation.
Synthesis of 4-Cyanophenyl-Containing Building Blocks
The primary building block containing the 4-cyanophenyl group required for this synthesis is typically 4-cyanobenzoyl chloride or a related activated species. However, the direct Friedel-Crafts acylation will involve an electrophilic attack on a cyanobenzene derivative. The synthesis of such precursors is a critical first step.
One common pathway to synthesize cyanophenyl compounds involves the Sandmeyer reaction, starting from an appropriate aniline (B41778) derivative. For instance, 4-aminobenzonitrile (B131773) can be converted into a diazonium salt, which is then displaced by a cyanide group. Alternatively, and more directly for acylation reactions, a compound like 4-bromobenzonitrile (B114466) can be used, where the aromatic ring is activated for electrophilic substitution.
In the context of synthesizing this compound, the cyanophenyl component acts as the nucleophile in the key C-C bond-forming step. The presence of the electron-withdrawing cyano group on the aromatic ring deactivates it towards electrophilic substitution, making harsh reaction conditions or a highly reactive electrophile necessary for the Friedel-Crafts acylation to proceed efficiently. nih.govrsc.orgorganic-chemistry.org
Development of Novel Intermediate Compounds
The development of the second key reactant, a novel intermediate compound derived from suberic acid (octanedioic acid), is crucial. This intermediate must be an effective acylating agent. The synthesis of this intermediate, Ethyl 8-chloro-8-oxooctanoate, is a multi-step process. nih.gov
Step 1: Mono-esterification of Suberic Acid
The first step is the selective mono-esterification of suberic acid to produce Ethyl hydrogen suberate (B1241622). nist.gov This is typically achieved by reacting suberic acid with ethanol in the presence of an acid catalyst. Controlling the stoichiometry is key to maximizing the yield of the mono-ester over the di-ester by-product.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Suberic Acid | Ethanol | Sulfuric Acid (H₂SO₄) | Ethyl hydrogen suberate |
Step 2: Conversion to Acyl Chloride
The carboxylic acid group of Ethyl hydrogen suberate is then converted into a more reactive acyl chloride. This is accomplished by treating it with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. This reaction yields the key intermediate, Ethyl 8-chloro-8-oxooctanoate. nih.govchembk.com
| Reactant | Reagent | Product | By-products |
| Ethyl hydrogen suberate | Thionyl Chloride (SOCl₂) | Ethyl 8-chloro-8-oxooctanoate | SO₂, HCl |
Final Step: Friedel-Crafts Acylation
With both the cyanophenyl building block and the acylating intermediate prepared, the final step is the Friedel-Crafts acylation. youtube.comsigmaaldrich.commasterorganicchemistry.com In this electrophilic aromatic substitution reaction, Ethyl 8-chloro-8-oxooctanoate reacts with a suitable cyanophenyl substrate, such as benzonitrile, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.org The Lewis acid activates the acyl chloride, facilitating the attack by the aromatic ring to form the desired ketone, this compound. nih.govorganic-chemistry.orgsigmaaldrich.com The product ketone forms a stable complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Benzonitrile | Ethyl 8-chloro-8-oxooctanoate | Aluminum Chloride (AlCl₃) | This compound |
This synthetic approach is a robust and well-documented method for preparing aryl ketones and is directly applicable to the specific synthesis of this compound. organic-chemistry.orgorganic-chemistry.org
Chemical Transformations and Reactivity Profiles of Ethyl 8 4 Cyanophenyl 8 Oxooctanoate
Reactivity at the Keto Functional Group (C8)
The ketone carbonyl group, positioned at C8 and conjugated with the 4-cyanophenyl ring, is a primary site for a variety of chemical transformations. The electron-withdrawing nature of the para-cyano group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl derivatives.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbonyl carbon of the keto group is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a tetrahedral intermediate.
Grignard and Organolithium Reagents: The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to the keto group is a fundamental carbon-carbon bond-forming reaction. This reaction, after acidic workup, yields tertiary alcohols. The choice of the organometallic reagent dictates the nature of the alkyl or aryl group introduced at the C8 position.
Wittig Reaction: The Wittig reaction provides a pathway to convert the keto group into an alkene. The reaction involves a phosphorus ylide, which attacks the carbonyl carbon to form a betaine intermediate, subsequently collapsing to an alkene and triphenylphosphine oxide. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.
Condensation Reactions: The keto group can undergo condensation reactions with various nitrogen-based nucleophiles. For instance, reaction with primary amines yields imines (Schiff bases), while reaction with hydroxylamine and hydrazines affords oximes and hydrazones, respectively. These reactions are often catalyzed by acid. A notable example is the Claisen-Schmidt condensation, where the ketone reacts with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone. libretexts.org
| Nucleophile | Reagent Example | Product Type |
| Carbon Nucleophile | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |
| Phosphorus Ylide | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |
| Nitrogen Nucleophile | Aniline (B41778) (C₆H₅NH₂) | Imine |
| Nitrogen Nucleophile | Hydroxylamine (NH₂OH) | Oxime |
α-Substitution and Enolate Chemistry
The protons on the carbon atom adjacent to the keto group (α-carbon, C7) exhibit enhanced acidity due to the electron-withdrawing effect of the carbonyl group. This allows for the formation of a resonance-stabilized enolate anion upon treatment with a suitable base. The resulting enolate is a potent nucleophile and can participate in a variety of substitution reactions.
The formation of the enolate is a critical step, and the choice of base and reaction conditions can influence the regioselectivity if there were multiple α-protons. In the case of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, the primary site of deprotonation is the C7 position. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation.
Once formed, the enolate can react with various electrophiles in α-substitution reactions. A common example is alkylation, where the enolate attacks an alkyl halide in an S_N2 reaction to form a new carbon-carbon bond at the α-position.
| Base | Electrophile | Product of α-Substitution |
| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | Ethyl 7-methyl-8-(4-cyanophenyl)-8-oxooctanoate |
| Sodium ethoxide (NaOEt) | Benzyl bromide (PhCH₂Br) | Ethyl 7-benzyl-8-(4-cyanophenyl)-8-oxooctanoate |
Selective Reduction Pathways
The selective reduction of the keto group in the presence of the ester and nitrile functionalities is a key transformation. The choice of reducing agent is crucial to achieve this chemoselectivity.
Hydride Reductions: Sodium borohydride (NaBH₄) is a mild reducing agent that is generally effective for the selective reduction of ketones and aldehydes in the presence of less reactive functional groups like esters and nitriles. The reaction proceeds via the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield a secondary alcohol. In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester group.
Catalytic Hydrogenation: Catalytic hydrogenation can also be employed for the selective reduction of the keto group. The choice of catalyst and reaction conditions is critical to avoid the reduction of the aromatic ring or the nitrile group. For instance, catalysts like palladium on carbon (Pd/C) under specific conditions can favor the reduction of the ketone.
| Reducing Agent | Product | Selectivity |
| Sodium Borohydride (NaBH₄) | Ethyl 8-(4-cyanophenyl)-8-hydroxyoctanoate | High for keto group |
| Lithium Aluminum Hydride (LiAlH₄) | 8-(4-(aminomethyl)phenyl)octane-1,8-diol | Reduces ketone, ester, and nitrile |
| Hydrogen (H₂) with Pd/C | Ethyl 8-(4-cyanophenyl)-8-hydroxyoctanoate | Conditions dependent for selectivity |
Reactivity at the Ester Functional Group
The ethyl ester functional group in this compound presents another site for chemical modification, primarily through nucleophilic acyl substitution reactions.
Transesterification Reactions
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. wikipedia.org
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by another alcohol. The reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion.
Base-Catalyzed Transesterification: Base-catalyzed transesterification involves the reaction of the ester with an alkoxide. The alkoxide acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then expels the ethoxide leaving group. This process is also an equilibrium, but the deprotonation of the product alcohol by the alkoxide can drive the reaction forward.
| Catalyst | Alcohol | Product |
| Sulfuric Acid (H₂SO₄) | Methanol (CH₃OH) | Mthis compound |
| Sodium Methoxide (NaOCH₃) | Isopropanol ((CH₃)₂CHOH) | Isopropyl 8-(4-cyanophenyl)-8-oxooctanoate |
Hydrolysis Mechanisms
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.orgyoutube.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is the reverse of Fischer esterification. The ester is heated with water in the presence of a strong acid catalyst. The equilibrium nature of the reaction means that a large excess of water is required to favor the formation of the carboxylic acid product, 8-(4-cyanophenyl)-8-oxooctanoic acid, and ethanol (B145695). chemguide.co.uklibretexts.org
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. A hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating the ethoxide ion. The carboxylic acid formed is then deprotonated by the base to form a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. It is important to note that under harsh basic conditions, the nitrile group could also be susceptible to hydrolysis to a carboxylic acid or an amide.
| Condition | Product(s) |
| Acidic (e.g., H₂SO₄, H₂O, heat) | 8-(4-cyanophenyl)-8-oxooctanoic acid + Ethanol |
| Basic (e.g., NaOH, H₂O, heat), then Acid Workup | 8-(4-cyanophenyl)-8-oxooctanoic acid + Ethanol |
Selective Reductions to Alcohol Derivatives
The carbonyl group of the keto-ester, this compound, is susceptible to reduction to a secondary alcohol, yielding Ethyl 8-(4-cyanophenyl)-8-hydroxyoctanoate. The selectivity of this transformation is paramount to prevent the concurrent reduction of the cyano and ester functionalities. Various reducing agents can be employed to achieve this, with the choice of reagent influencing the reaction conditions and outcomes.
Commonly utilized reducing agents for the selective reduction of ketones in the presence of nitriles and esters include sodium borohydride (NaBH₄) and lithium borohydride (LiBH₄). Sodium borohydride is a mild reducing agent and is often the reagent of choice for its selectivity. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, at ambient temperatures.
Table 1: Selective Reduction of this compound to its Alcohol Derivative
| Reagent | Solvent | Temperature (°C) | Product |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 25 | Ethyl 8-(4-cyanophenyl)-8-hydroxyoctanoate |
| Lithium Borohydride (LiBH₄) | Tetrahydrofuran | 0 - 25 | Ethyl 8-(4-cyanophenyl)-8-hydroxyoctanoate |
Reactivity of the Cyano Functional Group
The cyano group (-C≡N) is a versatile functional group that can undergo a variety of chemical transformations, providing access to a range of important derivatives.
Derivatization to Carboxylic Acids and Amides
The nitrile functionality of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.
Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the nitrogen atom, followed by nucleophilic attack by water. The intermediate imidic acid then tautomerizes to an amide, which can be further hydrolyzed to the carboxylic acid upon continued heating.
Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Similar to the acidic pathway, the amide can be further hydrolyzed to the carboxylate salt, which upon acidification, yields the carboxylic acid. libretexts.orgchemistrysteps.com
Table 2: Hydrolysis of the Cyano Group
| Conditions | Intermediate Product | Final Product |
| H₂SO₄ (aq), Δ | 8-(4-(aminocarbonyl)phenyl)-8-oxooctanoic acid ethyl ester | 8-(4-carboxyphenyl)-8-oxooctanoic acid ethyl ester |
| NaOH (aq), Δ then H₃O⁺ | 8-(4-(aminocarbonyl)phenyl)-8-oxooctanoic acid ethyl ester | 8-(4-carboxyphenyl)-8-oxooctanoic acid ethyl ester |
Reduction to Amine Functionalities
The cyano group can be reduced to a primary amine, providing a pathway to synthesize amine-containing derivatives of the parent molecule. libretexts.orgchemguide.co.uk Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Lithium aluminum hydride is a powerful reducing agent that readily reduces nitriles to primary amines. libretexts.orgchemguide.co.ukresearchgate.net The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. libretexts.orgresearchgate.net It is important to note that LiAlH₄ will also reduce the keto and ester functionalities. Therefore, chemoselective reduction of only the nitrile group in the presence of these other functional groups using LiAlH₄ is not feasible.
Catalytic hydrogenation offers a milder alternative for the reduction of nitriles. researchgate.net This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium. chemguide.co.ukresearchgate.net The reaction conditions, including pressure and temperature, can be optimized to favor the reduction of the nitrile over the other functional groups.
Table 3: Reduction of the Cyano Group to a Primary Amine
| Reagent/Catalyst | Solvent | Conditions | Product |
| 1. LiAlH₄2. H₂O | Diethyl Ether/THF | 0 °C to reflux | Ethyl 8-(4-(aminomethyl)phenyl)-8-hydroxyoctanoate |
| H₂, Raney Nickel | Ethanol | Elevated pressure and temperature | Ethyl 8-(4-(aminomethyl)phenyl)-8-oxooctanoate |
Participation in Cycloaddition Reactions
The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with azides to form tetrazoles. This reaction, often catalyzed by a metal salt such as zinc chloride or conducted under thermal conditions, provides a synthetic route to a five-membered heterocyclic ring. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid.
Reactivity of the Aromatic Ring
The aromatic ring of this compound is substituted with two deactivating groups: the keto group and the cyano group. Both of these groups are electron-withdrawing and direct incoming electrophiles to the meta position. wikipedia.org
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the presence of two deactivating groups makes the aromatic ring significantly less reactive towards electrophiles compared to benzene (B151609). However, under forcing conditions, EAS reactions can occur.
The directing effects of the substituents are crucial in determining the regioselectivity of the substitution. The keto group (-COR) and the cyano group (-CN) are both meta-directors. Since they are para to each other on the benzene ring, they will direct incoming electrophiles to the positions that are meta to both groups. These positions are ortho to the keto group and meta to the cyano group, and vice versa.
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield Ethyl 8-(4-cyano-3-nitrophenyl)-8-oxooctanoate and Ethyl 8-(4-cyano-2-nitrophenyl)-8-oxooctanoate as the major products.
Table 4: Potential Electrophilic Aromatic Substitution Products
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Ethyl 8-(4-cyano-3-nitrophenyl)-8-oxooctanoate |
| Bromination | Br₂, FeBr₃ | Ethyl 8-(3-bromo-4-cyanophenyl)-8-oxooctanoate |
| Sulfonation | SO₃, H₂SO₄ | Ethyl 8-(4-cyano-3-sulfophenyl)-8-oxooctanoate |
Metalation and Cross-Coupling Chemistry
No specific studies detailing the metalation or cross-coupling reactions of this compound have been identified. In theory, the aromatic ring could be a substrate for various metalation reactions, such as ortho-lithiation directed by the cyano or keto groups, which could then be followed by cross-coupling reactions to introduce new substituents. However, without experimental data, the regioselectivity and feasibility of such reactions on this specific molecule remain speculative.
Intramolecular Cyclization Reactions and Heterocycle Formation
The bifunctional nature of this compound, containing both a ketone and an ester linked by a flexible alkyl chain, alongside a cyano group, suggests its potential as a precursor for various heterocyclic systems through intramolecular cyclization.
Synthesis of Pyrimidine and Pyridinone Derivatives
While the synthesis of pyrimidine derivatives often involves the condensation of 1,3-dicarbonyl compounds with amidines or ureas, there is no specific literature demonstrating the use of this compound in such reactions. For instance, the Biginelli reaction is a common method for synthesizing dihydropyrimidinones, but this typically requires a β-ketoester, an aldehyde, and a urea or thiourea. nih.gov Although 4-cyanobenzaldehyde, a structural component of the target molecule, can be used in these reactions, the reactivity of the full this compound molecule in this context has not been reported. nih.gov
Similarly, the synthesis of pyridinone derivatives can be achieved through various condensation strategies. nih.gov However, specific examples of intramolecular cyclization of this compound to form pyridinones are absent from the scientific record.
Formation of Pyrazole and Isoxazole Systems
The formation of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine. chim.itmdpi.com While this compound possesses a keto group, it lacks the second carbonyl at the 1,3-position necessary for a classical pyrazole synthesis. Modifications, such as prior functionalization of the α-position to the ketone, would theoretically be required.
Isoxazole synthesis often proceeds via the reaction of 1,3-dicarbonyl compounds with hydroxylamine or through the cycloaddition of nitrile oxides. nih.govnih.gov As with pyrazoles, the structure of this compound is not directly suited for these common synthetic routes without prior modification.
Cyclization to Other Nitrogen-Containing Heterocycles
The cyano group in this compound could potentially participate in cyclization reactions to form various nitrogen-containing heterocycles. researchgate.netnih.gov For example, it could be hydrolyzed to an amide and then cyclized, or it could be reduced and then participate in condensation reactions. However, no published studies demonstrate these transformations for this specific compound.
Mechanistic Investigations of Complex Transformations
Elucidation of Reaction Pathways
Without specific complex transformations reported for this compound, there are no mechanistic investigations to analyze. The elucidation of reaction pathways is contingent on the existence of established reactions for which mechanisms can be proposed and studied through experimental and computational methods.
Kinetic Studies of Key Reactivity Modes
A comprehensive search of scientific databases and chemical literature did not yield any specific kinetic studies for this compound. Data on reaction rates, determination of rate laws, or the influence of catalysts and reaction conditions on the speed of its transformations have not been documented.
Stereochemical Outcomes of Transformations
Similarly, there is no available information regarding the stereochemical outcomes of any chemical transformations involving this compound. Research detailing the formation of specific stereoisomers or the stereoselectivity of reactions involving this compound has not been published.
Due to the absence of research data, a detailed discussion of the chemical transformations, reactivity profiles, kinetic studies, and stereochemical outcomes for this compound cannot be provided at this time. Further experimental investigation is required to elucidate the chemical characteristics of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive analytical technique, offering profound insights into the molecular architecture of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments within the molecule. The aromatic protons are expected to appear in the downfield region, typically between δ 7.5 and 8.0 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nature of the carbonyl and cyano groups. Specifically, the protons on the 4-cyanophenyl ring are anticipated to present as two doublets, characteristic of a para-substituted benzene (B151609) ring, with a typical ortho-coupling constant (³JHH) of approximately 8 Hz.
The protons of the ethyl ester group will manifest as a quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) are expected to resonate around δ 4.1 ppm as a quartet, influenced by the adjacent methyl protons. The terminal methyl protons (-OCH₂CH₃) will likely appear as a triplet at approximately δ 1.2 ppm.
The aliphatic chain protons will produce a series of multiplets in the upfield region of the spectrum. The methylene group adjacent to the ester carbonyl (C2-H₂) is predicted to be a triplet at around δ 2.3 ppm. The methylene group alpha to the ketone carbonyl (C7-H₂) is expected to be a triplet at a more downfield position, around δ 3.0 ppm, due to the stronger deshielding effect of the ketone. The remaining methylene protons of the octanoate (B1194180) chain (C3-H₂ to C6-H₂) would likely appear as a complex series of multiplets between δ 1.3 and 1.7 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-6' | ~ 7.9 | d | ~ 8.0 |
| H-3', H-5' | ~ 7.7 | d | ~ 8.0 |
| -OCH₂CH₃ | ~ 4.1 | q | ~ 7.1 |
| C7-H₂ | ~ 3.0 | t | ~ 7.5 |
| C2-H₂ | ~ 2.3 | t | ~ 7.5 |
| C3-H₂, C4-H₂, C5-H₂, C6-H₂ | 1.3 - 1.7 | m | - |
Note: Predicted values are based on analogous structures and standard chemical shift ranges. Actual experimental values may vary.
The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in this compound. The carbonyl carbons of the ketone and the ester are expected to be the most downfield signals, with the ketone carbonyl (C8) resonating at approximately δ 198 ppm and the ester carbonyl (C1) at around δ 173 ppm.
The carbon atoms of the aromatic ring will appear in the region of δ 115 to 140 ppm. The cyano group carbon (-CN) is anticipated around δ 118 ppm, while the quaternary carbon attached to the cyano group (C4') will be in a similar region. The carbon atom of the ethyl ester methylene group (-OCH₂CH₃) is expected at approximately δ 61 ppm, and the methyl carbon (-OCH₂CH₃) at around δ 14 ppm. The aliphatic carbons of the octanoate chain will resonate in the upfield region of δ 24 to 40 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C8 (Ketone C=O) | ~ 198 |
| C1 (Ester C=O) | ~ 173 |
| C1' (Aromatic C-C=O) | ~ 138 |
| C2', C6' (Aromatic CH) | ~ 129 |
| C3', C5' (Aromatic CH) | ~ 128 |
| C4' (Aromatic C-CN) | ~ 116 |
| -CN | ~ 118 |
| -OCH₂CH₃ | ~ 61 |
| C7 | ~ 38 |
| C2 | ~ 34 |
| C3, C4, C5, C6 | 24 - 29 |
Note: Predicted values are based on analogous structures and standard chemical shift ranges. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of proton and carbon signals and for elucidating the connectivity within the molecule.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling relationships between protons. Cross-peaks would be expected between the adjacent methylene groups in the octanoate chain, confirming their sequence. Correlations would also be observed between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the C7-H₂ protons to the ketone carbonyl carbon (C8) and the aromatic carbon C1'. Similarly, the H-2', H-6' protons would show correlations to the ketone carbonyl carbon (C8) and the cyano carbon (-CN).
Mass Spectrometry (MS)
Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of this compound and, consequently, its elemental formula. The molecular formula for this compound is C₁₇H₂₁NO₃. The calculated exact mass (monoisotopic mass) for this formula is 287.15214 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.
Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecular ion (M⁺˙), providing a characteristic pattern of fragment ions that can be used to deduce the molecular structure. Key fragmentation pathways for this compound would likely include:
Alpha-cleavage adjacent to the carbonyl groups. Cleavage next to the ketone could result in the formation of a stable acylium ion corresponding to [C₆H₄(CN)CO]⁺ (m/z 129).
McLafferty rearrangement , a characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain. This could involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.
Cleavage of the ester group , leading to the loss of an ethoxy radical (-•OCH₂CH₃, loss of 45 Da) or an ethylene (B1197577) molecule via a McLafferty-type rearrangement.
Fragmentation of the alkyl chain , resulting in a series of ions separated by 14 Da, corresponding to the loss of CH₂ groups.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The structure of this compound contains three key functional groups that exhibit characteristic vibrational modes in an IR spectrum: a ketone, an ester, and a nitrile group.
The ketone's carbonyl group (C=O), being conjugated with the aromatic ring, is expected to show a strong absorption band at a lower wavenumber compared to a simple aliphatic ketone. Saturated aliphatic ketones typically absorb around 1715 cm⁻¹, while conjugation with an aromatic ring lowers this to approximately 1685–1690 cm⁻¹. pressbooks.puborgchemboulder.com
The ester functional group also possesses a carbonyl stretch. For a saturated aliphatic ester, this absorption is typically found in the range of 1750-1735 cm⁻¹. orgchemboulder.com Additionally, the C-O stretching vibrations of the ester group give rise to two or more strong bands in the 1300 to 1000 cm⁻¹ region. orgchemboulder.comlibretexts.org
The nitrile group (C≡N) is characterized by a sharp and intense absorption peak. In aromatic nitriles, this peak is generally observed in the 2240 to 2220 cm⁻¹ range, which is slightly lower than for saturated nitriles due to conjugation. spectroscopyonline.com The intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |
| Aromatic Ketone | C=O Stretch | 1685-1690 |
| Saturated Aliphatic Ester | C=O Stretch | 1735-1750 |
| Ester | C-O Stretch | 1000-1300 |
| Aromatic Nitrile | C≡N Stretch | 2220-2240 |
This interactive table summarizes the expected IR absorption ranges for the key functional groups in this compound.
X-ray Crystallography (if suitable crystalline forms are obtained)
Should a suitable single crystal of this compound be obtained, X-ray crystallography would reveal its exact solid-state conformation. The technique works by passing X-rays through the crystal; the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. iastate.edu Analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the positions of the individual atoms can be determined. wikipedia.org This would elucidate the planarity of the cyanophenyl group, the conformation of the octanoate chain, and the relative orientation of the functional groups.
The packing of molecules within a crystal is governed by various intermolecular interactions. numberanalytics.com X-ray crystallography is instrumental in identifying and characterizing these interactions, which include hydrogen bonds and van der Waals forces. numberanalytics.comnumberanalytics.com
While this compound lacks strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds might be present. numberanalytics.com X-ray diffraction can precisely measure the distances and angles between atoms, confirming the presence of such interactions. aip.orgacs.org
| Type of Interaction | Description |
| Hydrogen Bonding | Directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. numberanalytics.com |
| Van der Waals Forces | Weak, non-directional forces arising from temporary fluctuations in electron density around molecules. britannica.com |
This interactive table outlines the primary types of intermolecular interactions that could be analyzed using X-ray crystallography.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to predicting the electronic behavior and stable three-dimensional arrangement of a molecule.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict key properties such as molecular geometry (bond lengths and angles), charge distribution, and thermodynamic stability. For Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, DFT would be employed to find the most stable arrangement of its atoms in space, providing a foundational understanding of its physical and chemical characteristics.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in chemical reactions.
A hypothetical data table for the frontier molecular orbital energies of a similar molecule, Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, as determined by DFT calculations, is presented below to illustrate the type of data generated in such studies.
| Parameter | Energy (eV) |
| HOMO | -6.24 |
| LUMO | -2.99 |
| Energy Gap (ΔE) | 3.25 |
This data is for a different, albeit structurally related, compound and is provided for illustrative purposes only.
Simulation of Spectroscopic Properties
Computational methods can also predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted spectra can be compared with experimental results to aid in the assignment of signals and to verify the proposed structure of this compound.
Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. Theoretical calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and twisting of chemical bonds. The calculated vibrational spectrum can be compared to an experimental IR or Raman spectrum to help identify the functional groups present in this compound and to confirm its structural integrity.
Reaction Mechanism Modeling
Modeling the reaction mechanism for the formation or subsequent reactions of this compound would be a complex but insightful endeavor. It would likely involve mapping the potential energy surface for the key bond-forming and bond-breaking steps.
Transition State Characterization for Key Transformations
For a reaction such as the Friedel-Crafts acylation that would form this compound, a critical step to characterize computationally is the formation of the acylium ion and the subsequent electrophilic attack on the cyanophenyl ring. Transition state theory is the framework used to understand the structure and energy of these fleeting intermediates. libretexts.org
A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. For the acylation step, the transition state would involve the partial formation of a new carbon-carbon bond between the acyl group and the aromatic ring, and the partial breaking of the aromatic C-H bond. The geometry, vibrational frequencies, and electronic structure of this transition state would provide crucial information about the reaction's feasibility and kinetics. However, specific data for the transition states involved with this compound are absent from the literature.
Energy Profiles of Reaction Pathways
An energy profile for a chemical reaction maps the changes in potential energy as reactants are converted into products. These profiles illustrate the energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the highest energy transition state is the activation energy, a key determinant of the reaction rate.
For the synthesis of this compound via Friedel-Crafts acylation, a computational study would generate an energy profile detailing the following steps:
Formation of the acylium ion from the acyl chloride and Lewis acid catalyst.
Formation of a π-complex between the acylium ion and the cyanophenyl ring.
The transition state for the electrophilic aromatic substitution (the sigma complex or Wheland intermediate).
The energy of the sigma complex intermediate.
The transition state for the deprotonation of the sigma complex to restore aromaticity.
The final energy of the product, this compound, complexed with the catalyst, and its subsequent release.
Without specific computational studies on this molecule, any presented energy profile would be purely hypothetical and not based on detailed research findings. The presence of the cyano group, an electron-withdrawing group, and the long alkyl chain would influence the energetics of the reaction, making generalizations from simpler systems potentially inaccurate.
Research Applications As a Chemical Intermediate and Building Block
Utility in the Synthesis of Diverse Organic Scaffolds
The structure of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate is a blueprint for the synthesis of a plethora of organic molecules. Its long alkyl chain can introduce hydrophobicity and conformational flexibility, while the aromatic and carbonyl moieties provide sites for rigidification and further functionalization.
This compound serves as a foundational starting material for the synthesis of more intricate molecules. The ketone functionality can undergo a variety of reactions, including but not limited to:
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, leading to the formation of tertiary alcohols. This allows for the introduction of diverse substituents and the creation of new stereocenters.
Reductions: The ketone can be selectively reduced to a secondary alcohol, providing another avenue for functional group manipulation and stereochemical control.
Wittig and Related Reactions: Conversion of the ketone to an alkene via olefination reactions opens up pathways to a wide array of unsaturated compounds.
Cyclization Reactions: The long alkyl chain can be functionalized to participate in intramolecular cyclization reactions, leading to the formation of various carbocyclic and heterocyclic ring systems.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters, further expanding the synthetic possibilities. The cyano group on the phenyl ring can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional handles for molecular elaboration. A structurally related compound, ethyl (4-cyanophenyl)(oxo)acetate, is noted for its potential in organic synthesis, suggesting similar reactivity for the title compound. cymitquimica.com
Table 1: Potential Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Ketone | Nucleophilic Addition | Tertiary Alcohols |
| Reduction | Secondary Alcohols | |
| Wittig Reaction | Alkenes | |
| Ester | Hydrolysis | Carboxylic Acid |
| Transesterification | Different Esters | |
| Aminolysis | Amides | |
| Cyano | Hydrolysis | Carboxylic Acid |
| Reduction | Amine |
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single pot. The keto-ester functionality within this compound makes it an ideal candidate for participation in various MCRs. For instance, compounds containing similar functionalities, such as ethyl cyanoacetate, are widely used in MCRs to generate diverse heterocyclic scaffolds. beilstein-journals.orgresearchgate.netresearchgate.net
One can envision the participation of this compound in reactions such as the Hantzsch pyridine (B92270) synthesis, the Biginelli reaction, or the Gewald reaction, leading to the formation of highly functionalized dihydropyridines, dihydropyrimidinones, and thiophenes, respectively. The presence of the long alkyl chain could impart unique solubility properties to the resulting products, making them amenable to specific biological or material science applications.
Contribution to the Development of Novel Organic Reactions
The unique combination of functional groups in this compound can be exploited in the development of new synthetic methodologies. The ketone can act as a handle for directing group-assisted C-H activation of the aromatic ring or the aliphatic chain. The cyanophenyl group, with its electron-withdrawing nature, can influence the reactivity of the adjacent ketone and the aromatic ring, potentially enabling novel transformations. For example, the related ethyl (4-cyanophenyl)(oxo)acetate is known to be a substrate for the Friedel-Crafts reaction, indicating the potential for electrophilic aromatic substitution reactions on the cyanophenyl ring. cymitquimica.com
Role in the Synthesis of Fine Chemicals for Research Purposes
Fine chemicals are pure, single substances that are produced in limited quantities and are used for specialized applications, often in research and development. This compound can serve as a key precursor for the synthesis of a variety of fine chemicals. For example, derivatives of this molecule could be used as standards in analytical chemistry, as building blocks for the synthesis of larger, more complex molecules in medicinal chemistry research, or as components in the development of new materials. The synthesis of novel quinazoline (B50416) derivatives, which are important in drug design, has been achieved using precursors with similar functionalities. researchgate.net
Generation of Unique Molecular Libraries for Chemical Probe Discovery
Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The generation of diverse molecular libraries is crucial for the discovery of new chemical probes. This compound is an excellent scaffold for the creation of such libraries. By systematically varying the substituents at the ketone, ester, and cyanophenyl positions, a large number of structurally diverse molecules can be synthesized.
The long alkyl chain can be used to attach reporter tags, such as fluorescent dyes or affinity labels, which are essential for visualizing and identifying the biological targets of the chemical probes. The cyanophenyl group can participate in specific interactions with biological targets or be used as a handle for further diversification. The discovery of a highly selective in vivo chemical probe for MCT4 highlights the importance of tailored small molecules in biological research. nih.gov The optimization of fragment hits to identify chemical probes for bromodomains further underscores the utility of diverse chemical scaffolds in this field. researchgate.net The principles of multi-component reactions are also highly applicable to the rapid generation of compound libraries for screening. nih.govgrafiati.com
Patent Landscape and Academic Innovation in Relation to Ethyl 8 4 Cyanophenyl 8 Oxooctanoate
Evaluation of Patented Synthetic Routes and Intermediate Uses
Given the lack of patents directly mentioning Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, an evaluation of its patented synthetic routes and uses as an intermediate is speculative. General synthetic methods for producing similar aromatic ketones and long-chain esters are well-established in the chemical arts. These would likely involve Friedel-Crafts acylation or related reactions to form the keto group, followed by esterification. However, without specific patent examples, a detailed analysis of the preferred reagents, reaction conditions, and purification methods for this particular compound remains elusive. Similarly, while its structure suggests potential utility as a building block in the synthesis of more complex molecules, such as liquid crystals or specialized polymers, there is no direct patent evidence to confirm these applications.
Assessment of Academic Contributions to Patent Filings and Chemical Innovation
The academic literature mirrors the patent landscape in its limited specific discussion of this compound. While academic research extensively covers the synthesis and application of cyanophenyl-containing molecules and keto esters in various fields, a direct lineage of academic work leading to the patenting of this specific compound cannot be established from the available information. It is possible that the compound was developed within an industrial research and development setting, with the findings maintained as trade secrets rather than being published in academic journals. Without published research, it is difficult to assess the role of academic innovation in the development of this particular chemical entity.
Impact of Patent Protection on Further Research and Development
The apparent lack of significant patent protection specifically for this compound suggests that intellectual property may not be a major barrier to its research and development. However, the converse could also be true: the compound may be covered by broader patents that claim a genus of related structures, which could indirectly limit its use and further investigation by third parties. Without clear patent claims, it is challenging to definitively assess the impact of intellectual property on the trajectory of research and commercialization for this compound. The limited public information could itself be a deterrent to further academic and industrial exploration.
Future Research Directions and Perspectives
Exploration of Unconventional Synthetic Pathways
The classical synthesis of aryl ketones often involves Friedel-Crafts acylation. chemguide.co.uklibretexts.orgchemguide.co.uksavemyexams.comyoutube.com However, future research could focus on more innovative and efficient methods for the synthesis of Ethyl 8-(4-cyanophenyl)-8-oxooctanoate.
One promising area is the exploration of transition metal-catalyzed reactions. Methodologies such as rhodium-catalyzed deesterification and decarbonylation of diazo compounds could offer a divergent synthesis of α-aryl ketones and esters. rsc.org Additionally, tandem sequences involving a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and a formal Myers-Saito cyclization of propargyl esters, catalyzed by transition metals, have been shown to produce aromatic ketones and could be adapted for this specific molecule. pkusz.edu.cn
Another unconventional approach could be the oxidative esterification of 2,2-dibromo-1-arylethanones, which provides a general and highly efficient method for synthesizing α-keto esters. aurigeneservices.com The oxidation of aryl-ketones using reagents like selenium dioxide in a one-pot synthesis is another viable pathway to aryl α-keto esters that warrants investigation. researchgate.net Furthermore, exploring multi-substituted aromatic ketone synthesis through C-F cleavage of trifluoromethyl groups could open up new retrosynthetic disconnections. researchgate.net
| Synthetic Pathway | Key Features | Potential Advantages |
| Rhodium-catalyzed deesterification | Utilizes diazo compounds and a directing group. rsc.org | Good to excellent yields with a wide substrate scope. rsc.org |
| Tandem organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement | Involves propargyl esters and a transition metal catalyst. pkusz.edu.cn | Mild conditions and excellent functional group tolerance. pkusz.edu.cn |
| Oxidative esterification | Starts from 2,2-dibromo-1-arylethanones. aurigeneservices.com | General and highly efficient method. aurigeneservices.com |
| One-pot oxidation of aryl-ketones | Employs selenium dioxide for oxidation. researchgate.net | Efficient one-pot procedure. researchgate.net |
Investigation of Novel Reactivity Patterns and Derivatization Opportunities
The unique combination of a ketone, an ester, and a cyano group in this compound offers a rich playground for investigating novel reactivity and creating a diverse library of derivatives.
The ketone functionality is a prime site for nucleophilic addition reactions. numberanalytics.comncert.nic.in Future studies could explore reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to generate tertiary alcohols. The carbonyl group can also be a handle for condensation reactions like the aldol (B89426) or Claisen condensations to form more complex structures. numberanalytics.com The Wittig reaction could be employed to convert the ketone into an alkene. numberanalytics.com
The ester group, while generally less reactive than a ketone, can undergo hydrolysis to the corresponding carboxylic acid or transesterification with different alcohols. pearson.com This carboxylic acid derivative would be a valuable intermediate for further functionalization, such as amide bond formation.
The cyano group on the aromatic ring can be subjected to a variety of transformations. nih.govnih.gov It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, each derivatization yielding a new class of compounds with potentially different properties. Derivatization of the carbonyl group with reagents like 2,4-dinitrophenylhydrazine (B122626) is also a possibility for creating stable derivatives for analytical purposes. researchgate.netnih.gov
| Functional Group | Reaction Type | Potential Products |
| Ketone | Nucleophilic Addition | Tertiary alcohols |
| Ketone | Condensation Reactions | β-hydroxy ketones, β-keto esters |
| Ester | Hydrolysis | Carboxylic acid |
| Cyano | Hydrolysis | Carboxylic acid, Amide |
| Cyano | Reduction | Amine |
Application of Advanced Analytical and Spectroscopic Techniques
A thorough characterization of this compound and its future derivatives will necessitate the application of a suite of advanced analytical and spectroscopic techniques.
Infrared (IR) Spectroscopy: IR spectroscopy would be crucial for identifying the key functional groups. fiveable.mesolubilityofthings.com The spectrum is expected to show characteristic absorption bands for the ester carbonyl (around 1730 cm⁻¹), the ketone carbonyl (around 1685 cm⁻¹), and the nitrile group (around 2230 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be indispensable for structural elucidation. fiveable.mejove.comlibretexts.org In the ¹H NMR spectrum, distinct signals for the aromatic protons, the protons alpha to the carbonyl groups, and the ethyl ester group would be expected. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons in the 190-215 ppm range, the nitrile carbon around 118 ppm, and the various aliphatic and aromatic carbons. libretexts.org
Mass Spectrometry (MS): Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. fiveable.mejove.comcdnsciencepub.comresearchgate.net Alpha-cleavage adjacent to the carbonyl groups is a likely fragmentation pathway. cdnsciencepub.comresearchgate.netjove.com
Beyond these standard techniques, advanced methods could provide deeper insights. Fluorescence spectroscopy could be employed to study the photophysical properties of the cyanophenyl moiety. tandfonline.com Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be essential for unambiguously assigning all proton and carbon signals, especially for more complex derivatives.
| Technique | Expected Observations | Information Gained |
| IR Spectroscopy | Carbonyl and nitrile stretching bands. fiveable.mesolubilityofthings.com | Confirmation of functional groups. |
| ¹H NMR Spectroscopy | Aromatic, aliphatic, and ethyl ester signals. fiveable.mejove.comlibretexts.org | Proton environment and connectivity. |
| ¹³C NMR Spectroscopy | Carbonyl, nitrile, and aromatic carbon signals. fiveable.mejove.comlibretexts.org | Carbon skeleton and functional groups. |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns. fiveable.mejove.comcdnsciencepub.comresearchgate.net | Molecular weight and structural fragments. |
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Transformations
Future research should prioritize the development of environmentally benign methods for the synthesis and transformation of this compound.
In the context of its synthesis via Friedel-Crafts acylation, green chemistry principles can be applied by replacing traditional Lewis acid catalysts like aluminum chloride with solid acid catalysts such as zeolites, clays, or sulfated zirconia. rsc.orgroutledge.com These solid acids are often reusable, less corrosive, and produce less waste. rsc.org The use of greener acylating agents and solvent-free reaction conditions should also be explored to minimize the environmental impact. organic-chemistry.orgnumberanalytics.com Methanesulfonic anhydride (B1165640) has been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations. organic-chemistry.orgacs.org
For its transformations, the use of biocatalysis could offer a sustainable alternative to traditional chemical methods. ucl.ac.ukucl.ac.uk For example, enzymes could be used for the selective hydrolysis of the ester or the reduction of the ketone. Water is an ideal green solvent for many chemical reactions, and its use in the synthesis of aromatic compounds from biomass-derived precursors is an active area of research that could inspire new synthetic routes. ucl.ac.ukucl.ac.ukchemistryviews.org
Design of Related Structural Analogues for Fundamental Chemical Studies
The systematic design and synthesis of structural analogues of this compound would be a valuable endeavor for fundamental chemical studies. By modifying specific parts of the molecule, researchers can probe structure-property relationships.
Variations in the alkyl chain length of the octanoate (B1194180) moiety could influence the compound's physical properties, such as its melting point and solubility. The introduction of branching or unsaturation in the chain could also lead to interesting changes in its reactivity and conformational preferences.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 8-(4-cyanophenyl)-8-oxooctanoate, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodology :
- Esterification : React 8-(4-cyanophenyl)-8-oxooctanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) at reflux (80–100°C). Monitor conversion via TLC or HPLC .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Confirm purity via NMR (¹H, ¹³C) and HRMS .
- Yield Optimization : Adjust molar ratios (acid:ethanol = 1:3–5) and reaction time (6–12 hrs). Continuous flow reactors may enhance reproducibility for scaled-up batches .
Q. How do substituents on the phenyl ring (e.g., cyano vs. ethyl or methoxy) influence the compound’s reactivity in oxidation or reduction reactions?
- Methodology :
- Oxidation : Treat with KMnO₄ in alkaline medium to oxidize the ketone to a carboxylic acid. The electron-withdrawing cyano group stabilizes intermediates, reducing over-oxidation risks compared to electron-donating substituents (e.g., methoxy) .
- Reduction : Use NaBH₄ in methanol to reduce the ketone to a secondary alcohol. Monitor steric effects: bulky substituents (e.g., hexyl) may hinder reduction efficiency .
Q. What analytical techniques are critical for characterizing this compound and confirming structural integrity?
- Methodology :
- NMR : Analyze ¹H and ¹³C spectra to confirm ester linkage (δ ~4.1–4.3 ppm for CH₂CH₃) and ketone (δ ~2.5–2.8 ppm for CO) .
- FTIR : Identify carbonyl stretches (C=O at ~1730 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) and cyano group (C≡N at ~2230 cm⁻¹) .
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the biological activity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic effects of the cyano group on reactivity. Compare HOMO-LUMO gaps with analogs (e.g., 4-ethyl or 4-fluorophenyl derivatives) .
- Docking Studies : Simulate binding to target enzymes (e.g., cholinesterases or HDACs) using AutoDock Vina. The cyano group may enhance hydrogen bonding with active-site residues .
Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?
- Methodology :
- SAR Analysis : Test derivatives with varied substituents (e.g., 4-Cl, 4-NO₂) in enzyme inhibition assays. The cyano group’s strong electron-withdrawing nature may increase binding affinity but reduce solubility .
- In Vitro/In Vivo Correlation : Compare IC₅₀ values in cell lines (e.g., MCF-7) with pharmacokinetic profiles in rodent models. Use LC-MS/MS to quantify bioavailability .
Q. How can reaction mechanisms for nucleophilic substitution at the phenyl ring be elucidated under varying conditions?
- Methodology :
- Kinetic Studies : Perform nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) at 0–25°C. Monitor regioselectivity via HPLC; the cyano group directs electrophiles to meta positions .
- Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis reactions to track ester cleavage pathways via mass spectrometry .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
